1'-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione
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Overview
Description
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione typically involves multi-step reactions. One common method involves the reaction of naphthalene derivatives with pyrrolidine derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted spiro compounds.
Scientific Research Applications
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione include other spiro compounds with different substituents or ring structures. Examples include spirooxindoles and spiroquinolines.
Uniqueness
The uniqueness of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione lies in its specific structural arrangement and the presence of the diethylamino group, which may confer unique chemical and biological properties compared to other spiro compounds .
Properties
CAS No. |
74246-98-3 |
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Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1'-[4-(diethylamino)butyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C21H30N2O2/c1-3-22(4-2)14-7-8-15-23-19(24)16-21(20(23)25)13-9-11-17-10-5-6-12-18(17)21/h5-6,10,12H,3-4,7-9,11,13-16H2,1-2H3 |
InChI Key |
HXJLUZFQBQXDAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23 |
Origin of Product |
United States |
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